1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine
Overview
Description
1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group that is further substituted with a 2,5-dimethylphenylthio group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 4-Desmethyl 5-methyl vortioxetine are various serotonin receptors and the serotonin transporter (SERT). It acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter, as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors .
Mode of Action
4-Desmethyl 5-methyl vortioxetine interacts with its targets in a multimodal manner. It simultaneously modulates one or more serotonin receptors and inhibits the reuptake of serotonin . This unique combination of actions enhances the release of serotonin, norepinephrine, dopamine, acetylcholine, and histamine in specific brain areas .
Biochemical Pathways
The compound’s actions at serotonin receptors enhance the release of glutamate and inhibit the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus . This modulation of neurotransmitter release may theoretically improve the efficiency of information processing in malfunctioning brain circuits .
Result of Action
The molecular and cellular effects of 4-Desmethyl 5-methyl vortioxetine’s action include increased levels of serotonin, noradrenaline, dopamine, acetylcholine, and histamine in specific brain areas . It also modifies abnormal resting state networks in the brain over the therapeutic dose range .
Action Environment
Dose adjustments should be considered on a patient-by-patient basis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine typically involves the following steps:
Preparation of 2,5-Dimethylthiophenol: This intermediate can be synthesized by the reaction of 2,5-dimethylphenol with sulfur and a reducing agent such as sodium borohydride.
Formation of 2-(2,5-Dimethylphenylthio)phenyl Bromide: The 2,5-dimethylthiophenol is then reacted with 2-bromoiodobenzene in the presence of a palladium catalyst and a phosphine ligand to form the desired intermediate.
Coupling with Piperazine: The final step involves the coupling of the intermediate with piperazine under basic conditions to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Reduction: Tin(II) chloride, iron powder.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, halogenated derivatives.
Reduction: Amines.
Scientific Research Applications
1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, particularly those with potential antidepressant and anxiolytic properties
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(2-((2,6-Dimethylphenyl)thio)phenyl)piperazine: Another structural isomer with different methyl group positions.
Uniqueness
1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The 2,5-dimethyl substitution on the phenyl ring provides distinct steric and electronic properties, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
1-[2-(2,5-dimethylphenyl)sulfanylphenyl]piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14-7-8-15(2)18(13-14)21-17-6-4-3-5-16(17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSUXQFACZYSFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N3CCNCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.